(4-(4-Nitrophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
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Overview
Description
(4-(4-Nitrophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is a complex organic compound that features a piperazine ring substituted with a nitrophenyl group and a quinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Nitrophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, which is then coupled with a piperazine derivative. The nitrophenyl group is introduced through a nitration reaction.
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Step 1: Synthesis of 2-(pyridin-2-yl)quinoline
Reagents: Pyridine-2-carbaldehyde, aniline, and a suitable catalyst.
Conditions: Reflux in ethanol, followed by purification through recrystallization.
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Step 2: Coupling with Piperazine
Reagents: 1-(4-Nitrophenyl)piperazine, 2-(pyridin-2-yl)quinoline, and a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Conditions: Stirring at room temperature in a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes using industrial chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its structure suggests it could be a candidate for anti-cancer or anti-inflammatory agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which (4-(4-Nitrophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may bind to a specific enzyme’s active site, inhibiting its activity. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA, disrupting its function.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-Methylphenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
- (4-(4-Chlorophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-(4-Nitrophenyl)piperazin-1-yl)(2-(pyridin-2-yl)quinolin-4-yl)methanone is unique due to the presence of the nitro group, which can undergo various chemical transformations, providing a versatile platform for further functionalization. This makes it particularly valuable in the development of new therapeutic agents and materials.
Properties
Molecular Formula |
C25H21N5O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-(2-pyridin-2-ylquinolin-4-yl)methanone |
InChI |
InChI=1S/C25H21N5O3/c31-25(29-15-13-28(14-16-29)18-8-10-19(11-9-18)30(32)33)21-17-24(23-7-3-4-12-26-23)27-22-6-2-1-5-20(21)22/h1-12,17H,13-16H2 |
InChI Key |
BKHUWZVSRNCRBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=N5 |
Origin of Product |
United States |
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